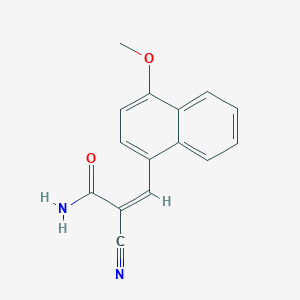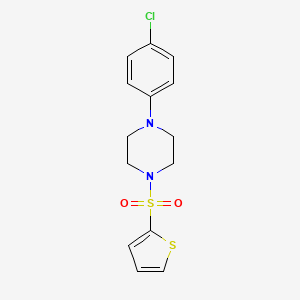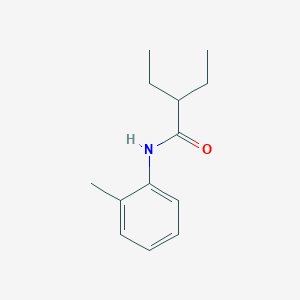
2-cyano-3-(4-methoxy-1-naphthyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-(4-methoxy-1-naphthyl)acrylamide, also known as MANA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of naphthyl acrylamides and is known for its unique chemical properties.
作用机制
The mechanism of action of 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide involves the inhibition of various enzymes, including protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. This inhibition leads to the activation of downstream signaling pathways, which ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-cyano-3-(4-methoxy-1-naphthyl)acrylamide has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell signaling pathways. The compound has also been shown to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of using 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide in lab experiments is its potent inhibitory activity against various enzymes, making it a valuable tool for studying cell signaling pathways. However, one of the limitations of using 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research on 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide. One of the potential areas of research is the development of 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the synthesis of novel 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide derivatives with improved solubility and potency. Additionally, the potential applications of 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide in material science, such as the development of sensors and electronic devices, should also be explored.
Conclusion:
In conclusion, 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound exhibits potent inhibitory activity against various enzymes and has been shown to exhibit anticancer and anti-inflammatory activity. While there are some limitations to using 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide in lab experiments, its unique chemical properties make it a valuable tool for studying cell signaling pathways. Future research on 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide should focus on the development of 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide-based drugs and the synthesis of novel 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide derivatives with improved solubility and potency.
合成方法
The synthesis of 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide involves the reaction of 4-methoxy-1-naphthylamine and acryloyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is then refluxed, and the resulting product is purified using column chromatography. This method has been reported to yield high-quality 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide with a purity of over 95%.
科学研究应用
2-cyano-3-(4-methoxy-1-naphthyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound has been shown to exhibit potent inhibitory activity against various enzymes, including protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide has also been reported to exhibit anticancer activity by inducing apoptosis in cancer cells.
属性
IUPAC Name |
(Z)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-7-6-10(8-11(9-16)15(17)18)12-4-2-3-5-13(12)14/h2-8H,1H3,(H2,17,18)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIYBDWLGGRPCW-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C(/C#N)\C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-4-[4-(dimethylamino)phenyl]-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B5792940.png)
![4-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B5792946.png)
![N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5792954.png)


![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-5-bromo-2-methoxyphenoxy}-N-1-naphthylacetamide](/img/structure/B5792971.png)
![1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione](/img/structure/B5792979.png)

![N'-{[(3-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5793005.png)
![4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5793016.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-fluorophenyl)methanone](/img/structure/B5793020.png)

![N'-[4-(diethylamino)benzylidene]-2-(1-naphthyloxy)propanohydrazide](/img/structure/B5793033.png)
